

# A Comparative Safety Analysis of Metabolic Inhibitors: WP1122 in Focus

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **WP 1122**

Cat. No.: **B15600854**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting the metabolic vulnerabilities of tumor cells. Metabolic inhibitors, which disrupt the energy production pathways that cancer cells rely on, represent a promising class of anti-neoplastic agents. This guide provides a comparative safety profile of WP1122, a novel glycolysis inhibitor, against other notable metabolic inhibitors: 2-Deoxy-D-glucose (2-DG), Lonidamine, and 3-Bromopyruvate. The information is supported by available preclinical and clinical data to aid researchers in their evaluation of these compounds.

## Executive Summary of Safety Profiles

A summary of the key safety and toxicity parameters for WP1122 and its comparators is presented below. This table provides a high-level overview for quick reference.

| Compound                 | Mechanism of Action                                                                          | Reported LD50                                                                                                                            | Key Adverse Events/Toxicities                                                                                                                                               | Clinical Development Stage                                |
|--------------------------|----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| WP1122                   | Prodrug of 2-DG; inhibits glycolysis                                                         | Not yet publicly available.<br>Preclinical studies suggest a good toxicity profile. <a href="#">[1]</a>                                  | Dosing in a Phase 1a trial was deemed safe and well-tolerated. <a href="#">[2]</a>                                                                                          | Preclinical and Phase I                                   |
| 2-Deoxy-D-glucose (2-DG) | Competitive inhibitor of hexokinase                                                          | Oral (rat & mouse): >8000 mg/kg <a href="#">[3]</a> <a href="#">[4]</a> ; IV (mouse): 8000 mg/kg <a href="#">[3]</a> <a href="#">[4]</a> | Generally mild and transient: hypoglycemia-like symptoms (dizziness, sweating), hyperglycemia, nausea. <a href="#">[5]</a> Rare at high doses: reversible QTc prolongation. | Clinical trials for various indications                   |
| Lonidamine               | Inhibits mitochondrial hexokinase, lactate transport, and electron transport chain complexes | Oral (rat): 1700 mg/kg <a href="#">[6]</a> ; Intraperitoneal (rat): 525 mg/kg <a href="#">[6]</a>                                        | Myalgia, testicular pain, gastrointestinal issues, ototoxicity. <a href="#">[3]</a> Devoid of typical chemotherapy toxicities like myelosuppression. <a href="#">[7]</a>    | Clinically used in some countries; further trials ongoing |
| 3-Bromopyruvate          | Alkylating agent; inhibits multiple glycolytic and mitochondrial enzymes                     | Not explicitly found. In vivo studies in mice used doses of 8-10 mg/kg for                                                               | Burning sensation upon intravenous infusion <a href="#">[9]</a> ; potential for liver                                                                                       | Preclinical and limited clinical investigation            |

anti-tumor effect. [8] Liver toxicity observed at 16mg/kg in one study.[8] toxicity at higher doses.[8] Short half-life.

---

## In-Depth Safety and Toxicity Data

This section provides a more detailed breakdown of the available safety and toxicity data for each compound, based on preclinical and clinical studies.

### WP1122

WP1122 is a prodrug of 2-DG, designed to improve its pharmacokinetic properties, such as crossing the blood-brain barrier and extending its half-life.[10][11]

- **Preclinical Toxicity:** In vivo studies in mice have shown that WP1122 is well-tolerated, even with prolonged exposure.[1] These studies have supported its advancement into clinical trials.
- **Clinical Safety:** A Phase 1a single ascending dose (SAD) and multiple ascending dose (MAD) trial has been completed, establishing a safe and tolerable dose of WP1122.[2] The U.S. FDA has cleared an Investigational New Drug (IND) application for a Phase 1 study of WP1122 in patients with Glioblastoma Multiforme (GBM).[12][13] Dosing has also commenced in a Phase 1a trial in healthy volunteers for the treatment of COVID-19.[14]

### 2-Deoxy-D-glucose (2-DG)

As the active metabolite of WP1122, the safety profile of 2-DG is highly relevant.

- **Acute Toxicity:**
  - **Oral:** The oral LD50 in both rats and mice is reported to be greater than 8000 mg/kg, indicating very low acute toxicity via this route.[3][4]
  - **Intravenous:** The intravenous LD50 in mice is 8000 mg/kg.[3][4]

- Subchronic Toxicity: A 28-day study in Beagle dogs with twice-daily oral administration showed intermittent yellow, soft feces or diarrhea in a dose-dependent manner, which was not considered an adverse effect as there were no associated changes in body weight or signs of dehydration.[14]
- Reported Side Effects in Humans: Clinical trials have generally shown 2-DG to be well-tolerated. The most common side effects are mild and transient, resembling symptoms of hypoglycemia, such as dizziness, sweating, and light-headedness.[5] Mildly elevated blood sugar (hyperglycemia) and nausea have also been reported in a small percentage of patients.[5] At very high doses (over 200 mg/kg), reversible QTc prolongation has been observed in a very small fraction of patients.[5]

## Lonidamine

Lonidamine is noted for its distinct safety profile compared to traditional cytotoxic chemotherapy.

- Acute Toxicity:
  - Oral: The oral LD50 in rats is 1,700 mg/kg.[6]
  - Intraperitoneal: The intraperitoneal LD50 in rats is 525 mg/kg.[6]
- Adverse Events in Humans: Lonidamine does not typically cause the common side effects associated with chemotherapy, such as hair loss or bone marrow suppression.[7] Reported side effects include myalgia, testicular pain, asthenia, ototoxicity, nausea, vomiting, and gastric pain.[3] A Phase II clinical trial for benign prostatic hyperplasia was suspended due to associated liver toxicity.[15]

## 3-Bromopyruvate (3-BP)

3-Bromopyruvate is a highly reactive alkylating agent with a more complex safety profile.

- In Vivo Animal Studies:
  - Studies in mice with xenograft tumors have used doses of around 8 mg/kg and 10 mg/kg to inhibit tumor growth.[8] One study in nude mice showed that a dose of 8 mg/kg had a

good anti-tumor effect without damaging liver and kidney tissues.[8] However, another study in Kunming mice showed that a dose of 16 mg/kg did cause liver damage.[8]

- Systemic administration of a therapeutic dose (1.75 mM) in rats was found to be non-toxic, which may be due to its interaction with serum proteins.[16] 3-BP does not appear to cross the blood-brain barrier.[16]
- Adverse Effects: A significant practical issue with 3-BP is the induction of a burning sensation and phlebitis during intravenous infusion.[9] Its high reactivity can lead to rapid inactivation by thiol-containing molecules like glutathione.[9] There is limited human clinical data available, with one case study reporting its use in a patient with metastatic melanoma.[17]

## Experimental Protocols

Detailed experimental protocols for proprietary drugs are often not publicly available. However, standardized methods are typically followed for preclinical safety and efficacy studies. Below are representative protocols for key experiments.

### Acute Oral Toxicity Study (Based on OECD Guideline 420)

This protocol describes a fixed-dose procedure for assessing acute oral toxicity.

- Animal Selection and Housing:
  - Healthy, young adult rodents (rats are the preferred species) of a single sex (usually females) are used.[18]
  - Animals are housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22°C ( $\pm 3^{\circ}\text{C}$ ), and relative humidity between 30-70%. [5]
- Sighting Study:
  - A preliminary sighting study is conducted to determine the appropriate starting dose for the main study.[19]
  - Single animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). [19] The goal is to identify a dose that produces signs of toxicity without causing mortality.

- Main Study:
  - Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.
  - The test substance is administered as a single oral dose by gavage.
  - A group of five animals is used for the selected starting dose.
  - Depending on the outcome (evident toxicity or no toxicity), further groups may be dosed at lower or higher fixed doses.[\[18\]](#)
- Observations:
  - Animals are observed for mortality, clinical signs of toxicity, and changes in body weight.
  - Observations are made frequently on the day of dosing, with special attention during the first 4 hours, and daily thereafter for 14 days.
  - At the end of the study, all animals are subjected to a gross necropsy.[\[19\]](#)

## In Vivo Tumor Xenograft Study for Efficacy and Toxicity Assessment

This protocol outlines a general procedure for evaluating the anti-tumor efficacy and associated toxicity of a compound in a mouse xenograft model.

- Cell Culture and Animal Model:
  - Human cancer cell lines are cultured under standard conditions.
  - Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
- Tumor Implantation:
  - A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

- Tumor Growth Monitoring and Treatment:
  - Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula:  $V = (L \times W^2) / 2$ , where L is the length and W is the width.
  - Once tumors reach a predetermined size, mice are randomized into control and treatment groups.
  - The test compound is administered according to the planned dosing schedule and route.
- Efficacy and Toxicity Assessment:
  - Tumor volumes are measured throughout the study to assess anti-tumor efficacy.
  - Animal body weight is monitored 2-3 times per week as an indicator of systemic toxicity. A body weight loss of over 20% is often considered a sign of significant toxicity.
  - At the end of the study, mice are euthanized, and tumors and major organs may be harvested for further analysis (e.g., histopathology).

## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action of WP1122 and the comparator metabolic inhibitors.



[Click to download full resolution via product page](#)

Mechanism of Action of WP1122.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]

- 5. Systemic administration of 3-bromopyruvate in treating disseminated aggressive lymphoma [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 10. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]
- 11. Moleculin Commences Dosing in Healthy Volunteers in Phase 1a Clinical Trial of WP1122 for the Treatment of COVID-19 [prnewswire.com]
- 12. Systemic administration of 3-bromopyruvate reveals its interaction with serum proteins in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and outcome of treatment of metastatic melanoma using 3-bromopyruvate: a concise literature review and case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 16. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]
- 17. benchchem.com [benchchem.com]
- 18. Assessing Cytotoxic Treatment Effects in Preclinical Tumor Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Safety Analysis of Metabolic Inhibitors: WP1122 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600854#comparing-the-safety-profile-of-wp1122-to-other-metabolic-inhibitors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)